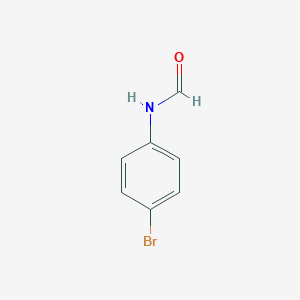

N-(4-Bromophenyl)formamide

Description

Amides are a cornerstone of organic chemistry, characterized by a carbonyl group bonded to a nitrogen atom. fiveable.me This functional group is of paramount importance in biological systems, forming the peptide bonds that link amino acids into proteins. libretexts.orgquicktakes.io The stability and versatility of the amide bond also make it a common feature in numerous synthetic compounds, including pharmaceuticals and industrial materials like polymers and detergents. numberanalytics.compulsus.com

Formamides are a specific subclass of amides derived from formic acid. wikipedia.org They are distinguished by the presence of a formyl group (–CHO) attached to a nitrogen atom. scholarsresearchlibrary.com Beyond their role as solvents, formamides can act as reagents, catalysts, and stabilizers in various chemical transformations. nih.gov Their ability to participate in a wide range of reactions makes them valuable intermediates in organic synthesis. scholarsresearchlibrary.com For instance, they are used in the industrial production of hydrogen cyanide and as a feedstock for manufacturing sulfa drugs and other pharmaceuticals. wikipedia.org

N-(4-Bromophenyl)formamide (C₇H₆BrNO) is a solid, typically appearing as an off-white to light tan crystalline powder. solubilityofthings.com Its significance in research stems from its role as a versatile intermediate in the synthesis of a variety of organic molecules. solubilityofthings.comlookchem.com The presence of both a bromine atom and a formamide (B127407) group on the phenyl ring imparts unique reactivity to the molecule. The bromine atom can participate in various cross-coupling reactions, while the formamide moiety can be transformed into other functional groups or act as a directing group in C-H functionalization reactions. lookchem.comacs.org

This dual functionality makes this compound a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and novel materials. solubilityofthings.comlookchem.com For example, it has been used as a starting material in the synthesis of isonitriles, which are important in various chemical transformations. thieme-connect.com Research has also explored its potential in the development of compounds with biological activities, including antimicrobial and antitumor properties. solubilityofthings.com A 2025 study highlighted the use of related pyridazine (B1198779) derivatives in creating potent vasorelaxants for treating hypertension. rsc.org

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆BrNO |

| Molecular Weight | 200.03 g/mol sigmaaldrich.com |

| Appearance | Off-white to light tan crystalline powder solubilityofthings.com |

| Melting Point | 117-121 °C lookchem.com |

| Boiling Point | 334.3 °C at 760 mmHg lookchem.com |

| Density | 1.634 g/cm³ lookchem.com |

| Solubility | Moderately soluble in polar solvents like water and alcohol; limited solubility in non-polar solvents. solubilityofthings.com |

| CAS Number | 2617-78-9 stenutz.eu |

The objective of this article is to provide a focused overview of the chemical compound this compound. The subsequent sections will adhere strictly to a predefined outline, exploring its synthesis, chemical reactions, and applications in medicinal chemistry and material science. The content will be based on established research findings and presented in a professional and authoritative tone. The discussion will be confined to the specified topics, excluding any information outside the designated scope.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-6-1-3-7(4-2-6)9-5-10/h1-5H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHXNHQAVPSOKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180794 | |

| Record name | Formamide, N-(4-bromophenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2617-78-9 | |

| Record name | N-(4-Bromophenyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2617-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromoformanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002617789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2617-78-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formamide, N-(4-bromophenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Bromophenyl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromoformanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E94N49UNV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for N 4 Bromophenyl Formamide

N-Formylation Approaches from Substituted Anilines

The primary route to N-(4-Bromophenyl)formamide involves the direct formylation of 4-bromoaniline (B143363). Methodologies have evolved from classical procedures to sophisticated catalyst-free and catalytic systems designed for high efficiency, selectivity, and sustainability.

Catalyst-Free N-Formylation Protocols with Formic Acid/Ethyl Formate (B1220265)

Recent advancements have demonstrated that the N-formylation of 4-bromoaniline can proceed efficiently without the need for a catalyst, presenting a cost-effective and simplified procedure. researchgate.netmdma.ch These protocols typically utilize formic acid or ethyl formate as the formylating agent under solvent-free conditions. researchgate.netmdma.ch

One effective method involves heating a mixture of the amine and the formylating agent, which is applicable to a wide array of aromatic and aliphatic amines. researchgate.net For halogen-containing anilines like 4-bromoaniline, this approach yields the desired N-formyl amide in good to excellent yields, ranging from 84% to 93%. researchgate.net Specifically, the reaction of 4-bromoaniline with formic acid under neat (solvent-free) conditions at 60°C provides this compound in 93% yield after 1.3 hours. researchgate.net The use of ethyl formate is also effective, though it may require longer reaction times. researchgate.net These catalyst-free systems are environmentally benign and economically feasible, avoiding the use of expensive or toxic catalysts and simplifying product workup. mdma.ch

| Formylating Agent | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Formic Acid | Neat, 60°C | 1.3 h | 93 | researchgate.net |

| Ethyl Formate | Neat, 60°C | 18 h | 91 | researchgate.net |

Catalytic N-Formylation Systems

Catalytic systems offer alternative pathways for N-formylation, often enabling the use of non-traditional and sustainable carbon sources like carbon dioxide. These methods can provide high selectivity and function under mild conditions.

A prominent green chemistry approach involves the use of carbon dioxide (CO2) as an abundant, non-toxic, and renewable C1 source for formylation. researchgate.netrsc.org In this methodology, amines are reductively formylated with CO2 using a hydrosilane as the reducing agent. researchgate.net The reaction is facilitated by various catalysts, including metal-free systems like nitrogen-doped graphene nanosheets, which can yield the desired formamide (B127407) in over 99% yield. nih.gov The general mechanism involves the catalyst-promoted hydrosilylation of CO2 to generate a silyl (B83357) formate intermediate, which then undergoes a nucleophilic attack by the amine to produce the formamide. nih.gov In one specific organocatalytic system, 4-bromoaniline was successfully converted to this compound with an 80% yield. researchgate.net This method represents a significant advancement in CO2 utilization for the synthesis of fine chemicals. rsc.org

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of transformations, including the N-formylation of amines. nih.govbeilstein-journals.org In protocols that utilize CO2 and a hydrosilane reductant, NHCs serve as highly effective, metal-free catalysts. nih.gov The process is environmentally benign, though the air-sensitive nature of the NHC catalyst requires it to be generated fresh before use. nih.gov Additionally, NHC ligands can be incorporated into metal-based catalytic systems. For instance, an environmentally friendly zinc catalyst supported by a heteroditopic NHC ligand effectively catalyzes the N-formylation of amines, amides, and hydrazides with CO2 at room temperature and atmospheric pressure. rsc.org Manganese(I) complexes bearing bidentate bis-NHC ligands have also been developed for the reductive formylation of amines with CO2 and phenylsilane. nih.gov These NHC-supported systems are noted for their high selectivity and tolerance of diverse functional groups. rsc.org

Tetracoordinate borates, specifically sodium trihydroxyaryl borates, have been identified as highly reactive, transition-metal-free catalysts for the reductive N-formylation of amines with carbon dioxide. rsc.org These catalysts are effective for a broad spectrum of amines, including those with functional groups such as halogens. rsc.org The catalytic activity is driven by electrostatic interactions that are key for activating the Si/B-H bond, facilitating the reduction of CO2 and subsequent formylation of the amine substrate. rsc.org This methodology provides a promising alternative to traditional formylation reagents for challenging substrates. rsc.org

The choice of solvent, or the decision to proceed under solvent-free conditions, has a profound impact on the efficiency of N-formylation reactions. The optimal conditions are highly dependent on the specific catalytic system employed.

In a study using 4-bromoaniline as a model substrate with a silica (B1680970) sulfuric acid catalyst and formic acid, solvent-free conditions were found to be superior. wiley.com The reaction at 50–60°C under neat conditions yielded 90% of the product in just 27 minutes. In contrast, conducting the reaction in solvents such as dichloromethane (B109758) (CH2Cl2) or acetonitrile (B52724) (CH3CN) resulted in significantly lower yields of 20% and 35%, respectively, even with longer reaction times. wiley.comscispace.com

Conversely, in a manganese-catalyzed N-formylation of anilines, the solvent was critical for success. Dimethylformamide (DMF) was identified as the optimal solvent, leading to excellent product yields. nih.govacs.org Other solvents like DMSO, acetonitrile, and toluene (B28343) afforded only moderate yields, while some, including water and certain ethers, were ineffective. nih.gov

| Solvent | Time (min) | Yield (%) | Reference |

|---|---|---|---|

| None (Solvent-Free) | 27 | 90 | wiley.com |

| Dichloromethane (CH2Cl2) | 20 | 20 | wiley.com |

| Acetonitrile (CH3CN) | 30 | 35 | wiley.com |

Microwave-Assisted Synthetic Routes for Formamide Derivatives (General Context)

Microwave-assisted synthesis has emerged as a significant technology in organic chemistry, offering substantial improvements over conventional heating methods. This approach is particularly effective for the synthesis of formamide derivatives. The primary advantages of using microwave irradiation include dramatically reduced reaction times (often from hours to minutes), improved product yields, and enhanced eco-friendliness due to the potential for solvent-free conditions. researchgate.netbspublications.net

The application of microwave energy in the formylation of amines is a notable example of its utility. For instance, the formylation of various 6-amino-2(3H)-benzoxazolinone and 2(3H)-benzothiazolinone derivatives with formic acid was achieved in just 10 minutes at 60°C, resulting in high yields of the corresponding formamides. semanticscholar.org This efficiency contrasts sharply with traditional methods that often require prolonged heating. nih.gov The technique's versatility is further demonstrated in the synthesis of 1,2,4-triazole (B32235) derivatives, where microwave-assisted reactions using formamide proceed rapidly and without the need for a catalyst. rsc.org

Researchers have successfully applied microwave-assisted synthesis to a variety of substrates. The key benefits observed across these syntheses are summarized below.

| Feature | Benefit of Microwave-Assisted Synthesis | Citation |

| Reaction Time | Reduced from several hours to minutes or even seconds. | nih.govrsc.org |

| Product Yield | Generally higher yields compared to conventional heating methods. | researchgate.netrsc.org |

| Conditions | Milder reaction conditions and the possibility of solvent-free reactions. | researchgate.netbspublications.net |

| Efficiency | Increased reaction efficiency and ease of experimental setup. | researchgate.net |

This methodology has been employed for the synthesis of various heterocyclic compounds, where it facilitates cyclization and other key bond-forming reactions with high efficiency. researchgate.netmdpi.com

Mechanistic Investigations of N-Formylation Reactions

The N-formylation of amines is a fundamental reaction, and its mechanism can be complex, often depending on the specific reagents and conditions employed. When carbon dioxide is used as a C1 source in conjunction with a hydrosilane reducing agent, the reaction proceeds through intricate chemical equilibria. epfl.chacs.org In-situ monitoring and kinetic studies have identified three potential pathways. epfl.chresearchgate.net

Direct Formoxysilane Formation (Pathway 1): This pathway is favored for non-nucleophilic amines in the absence of a catalyst. It involves the direct reduction of CO2 by the hydrosilane to form a formoxysilane intermediate, which then reacts with the amine to yield the formamide. epfl.chacs.org

Amine-Assisted Formoxysilane Formation (Pathway 2): In the presence of a base catalyst, the amine can actively participate in the CO2 reduction step, leading to the formoxysilane intermediate. epfl.chacs.org

Silylcarbamate Intermediate (Pathway 3): Strongly nucleophilic amines can form stable adducts with CO2, creating silylcarbamate intermediates. These can be directly reduced by an excess of hydrosilane to the N-formylated product. epfl.chacs.org

In some systems, such as those catalyzed by iron complexes, the mechanism involves the hydrogenation of CO2 to generate formic acid, followed by a thermal condensation reaction between the formic acid and the amine to produce the formamide. rsc.org The degradation of certain drug substances in the presence of common excipients has also provided insight into N-formylation. For example, the degradation of edivoxetine (B1671106) to N-formyl edivoxetine can occur through a direct reaction with formic acid, which may be generated from the decomposition of excipients like microcrystalline cellulose. nih.gov The presence of moisture tends to accelerate this degradation pathway. nih.gov

Preparation of this compound from 4-Bromoaniline

Several effective methods have been developed for the synthesis of this compound from its precursor, 4-bromoaniline. These methods vary in their choice of formylating agent, catalyst, and reaction conditions, leading to different efficiencies and yields.

One approach involves the reaction of 4-bromoaniline with formic acid under controlled conditions. Another common method is the use of dimethylformamide (DMF) as both a solvent and a formyl source, activated by a catalyst. For example, reacting 4-bromoaniline in DMF in the presence of a phosphonic anhydride (B1165640) (T3P) at 80°C for 6 hours provides the desired product after aqueous workup. google.com

A metal-free, chemoselective N-formylation has been reported using 2-formyl-1,3-dimethyl-1H-imidazol-3-ium iodide as the formylating agent, which yielded this compound in 55% yield as an off-white solid. thieme-connect.com A different strategy utilizes carbon dioxide and a silane (B1218182) reductant. The reaction of 4-bromoaniline with phenylsilane, catalyzed by an N-heterocyclic carbene-supported zinc complex, produced this compound in 78% yield after 12 hours at room temperature. rsc.org

The following table summarizes various synthetic routes for the preparation of this compound from 4-bromoaniline.

| Formylating Agent / System | Catalyst / Additive | Solvent | Conditions | Yield | Citation |

| Dimethylformamide | Propane phosphonic acid anhydride (T3P) | Ethyl Acetate | 80 °C, 6 h | Not specified | google.com |

| Phenylsilane / CO₂ | N-heterocyclic carbene-Zn complex | Not specified | Room Temp, 12 h | 78% | rsc.org |

| 2-Formyl-1,3-dimethyl-1H-imidazol-3-ium Iodide | None (Metal-free) | Not specified | Not specified | 55% | thieme-connect.com |

| Diethyl oxalate | None | Acetic Acid | Reflux, 2-3 h | Not specified | ajol.info |

Comprehensive Spectroscopic and Structural Characterization of N 4 Bromophenyl Formamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic compounds. For N-(4-Bromophenyl)formamide, both proton (¹H) and carbon-13 (¹³C) NMR have been employed to understand its molecular framework and the dynamic behavior of rotational isomers, known as rotamers.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis and Rotameric Studies

Due to the partial double bond character of the amide C-N bond, rotation is restricted, leading to the existence of cis and trans rotamers of this compound in solution. These rotamers are distinguishable by ¹H NMR spectroscopy, and their relative populations can be determined from the integration of their respective signals. rsc.orgresearchgate.net

In a deuterated chloroform (B151607) (CDCl₃) solution, a mixture of rotamers is observed with a ratio of approximately 6.1 to 3.9 for the major and minor rotamers, respectively. rsc.org The formyl proton (CHO) of the major rotamer appears as a singlet at δ 8.37 ppm, while the formyl proton of the minor rotamer is a doublet at δ 8.64 ppm with a coupling constant (J) of 11.3 Hz. rsc.org The aromatic protons and the amine proton (NH) also show distinct signals for each rotamer. For the major rotamer, the NH proton appears as a broad singlet at δ 7.91 ppm, and the aromatic protons are observed in the range of δ 7.42-7.48 ppm and at δ 6.96 ppm. rsc.org The minor rotamer's aromatic and amine protons overlap with those of the major rotamer. rsc.org

In dimethyl sulfoxide-d₆ (DMSO-d₆), the presence of rotamers is also evident. The major rotamer, constituting about 78% of the mixture, shows a formyl proton signal as a doublet at δ 8.29 ppm (J = 1.9 Hz) and a singlet for the NH proton at δ 10.31 ppm. rsc.org A multiplet observed between δ 10.23-10.34 ppm has also been reported. amazonaws.com The existence of these rotamers is a common feature for formanilides and is influenced by factors such as solvent and temperature. nih.govnih.gov

Table 1: ¹H NMR Data for this compound Rotamers

| Solvent | Rotamer | CHO (ppm) | NH (ppm) | Aromatic H (ppm) |

|---|---|---|---|---|

| CDCl₃ rsc.org | Major (61%) | 8.37 (s) | 7.91 (br s) | 7.42-7.48 (m), 6.96 (d, J=8.7 Hz) |

| CDCl₃ rsc.org | Minor (39%) | 8.64 (d, J=11.3 Hz) | 7.42-7.48 (m) | 7.42-7.48 (m), 6.96 (d, J=8.7 Hz) |

| DMSO-d₆ rsc.org | Major (78%) | 8.29 (d, J=1.9 Hz) | 10.31 (s) | Not specified |

| DMSO-d₆ amazonaws.com | Mixture | 10.23-10.34 (m) | Not specified | Not specified |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound in CDCl₃ further confirms the presence of rotamers. rsc.org The major rotamer exhibits signals at δ 158.86 (CHO), 135.93, 132.20, 121.54, and 117.58 ppm for the aromatic carbons. rsc.org The minor rotamer shows distinct signals at δ 162.12 (CHO), 135.77, 132.92, 120.48, and 118.41 ppm. rsc.org The differences in chemical shifts, particularly for the formyl carbon, are characteristic of the different electronic environments in the cis and trans conformations.

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound Rotamers in CDCl₃

| Rotamer | CHO (ppm) | C-Br (ppm) | Aromatic C (ppm) |

|---|---|---|---|

| Major rsc.org | 158.86 | 117.58 | 135.93, 132.20, 121.54 |

| Minor rsc.org | 162.12 | 118.41 | 135.77, 132.92, 120.48 |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups and molecular vibrations within this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its functional groups. The N-H stretching vibration typically appears as a broad band in the region of 3300-3100 cm⁻¹. The C=O stretching vibration of the amide group is a strong, prominent band usually found between 1680 and 1630 cm⁻¹. ias.ac.in For a related compound, N-(4-Bromophenyl)-N-[(4-chlorophenyl)hydroxymethyl]formamide, the C=O stretch was observed at 1639 cm⁻¹. tandfonline.com Aromatic C=C stretching vibrations give rise to bands in the 1600-1450 cm⁻¹ region. tandfonline.com The C-N stretching vibration is typically observed around 1400 cm⁻¹. The out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring can also be identified.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound is expected to show strong bands for the aromatic ring vibrations. The symmetric C=C stretching vibrations of the phenyl ring are typically prominent in the Raman spectrum. The C-Br stretching vibration is also expected to be Raman active, usually appearing in the lower frequency region. Studies on related amide compounds have utilized FT-Raman to investigate molecular structure and vibrational modes. researchgate.netirdg.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, the molecular weight is 200.03 g/mol . sigmaaldrich.comscbt.com

High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement. The calculated exact mass for the protonated molecule [M+H]⁺ of this compound (C₇H₇BrNO) is 199.9706. rsc.org Experimental HRMS data has found this value to be 199.9707, confirming the elemental composition. rsc.org

The mass spectrum of this compound would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). The fragmentation pattern would likely involve the loss of the formyl group (CHO), the bromine atom, and other characteristic cleavages of the amide and aromatic structure. Studies on similar compounds have detailed such fragmentation pathways. researchgate.netresearchgate.net

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for elucidating the structure of organic compounds. In this method, the analyte is vaporized and bombarded with a high-energy electron beam, leading to the formation of a positively charged molecular ion (M•+) and various fragment ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

For this compound, the mass spectrum is distinguished by the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (m/z 200 and 202, corresponding to [M]+• and [M+2]+•). This iconic isotopic pattern is a direct result of the natural abundance of the two stable isotopes of bromine, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). The analysis of related compounds, such as N-(4-Bromophenyl)-N-methyl-formamide, shows similar characteristic isotopic pairs for the molecular ion (m/z 213/215) and its fragments. umich.edu

The primary fragments observed in the EI-MS spectrum of this compound arise from predictable bond cleavages, as detailed in the fragmentation analysis section.

Interactive Data Table: Expected Major Ions in the EI Mass Spectrum of this compound

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Formula | Notes |

| 199/201 | [M]+ | C₇H₆⁷⁹/⁸¹BrNO | Molecular Ion |

| 171/173 | [M-CO]+ | [C₆H₆⁷⁹/⁸¹BrN]+ | Loss of carbon monoxide |

| 170/172 | [M-CHO]• | [C₆H₅⁷⁹/⁸¹BrN]• | Loss of the formyl radical |

| 155/157 | [BrC₆H₄]+ | [C₆H₄⁷⁹/⁸¹Br]+ | Loss of formamide (B127407) group |

| 92 | [C₆H₄NH₂]+ | [C₆H₆N]+ | Fragment corresponding to aniline (B41778) cation |

| 76 | [C₆H₄]+ | [C₆H₄]+ | Benzene ring fragment after loss of Br and NH |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental formula. Unlike nominal mass spectrometry, HRMS instruments can measure mass-to-charge ratios to four or more decimal places. This high precision allows for the differentiation between molecules that have the same nominal mass but different elemental compositions.

For this compound (C₇H₆BrNO), HRMS provides an experimentally determined mass that can be compared against a theoretically calculated value. A close match, typically within a few parts per million (ppm), confirms the elemental formula. The data is often acquired using soft ionization techniques like Electrospray Ionization (ESI) to generate protonated molecules, [M+H]⁺, or adducts like [M+Na]⁺. rsc.org While specific experimental reports for this exact compound are varied, the expected values can be precisely calculated.

Interactive Data Table: Calculated HRMS Values for this compound

| Ion Species | Elemental Formula | Calculated Monoisotopic Mass (Da) |

| [M(⁷⁹Br)]⁺ | C₇H₆⁷⁹BrNO | 198.9682 |

| [M(⁸¹Br)]⁺ | C₇H₆⁸¹BrNO | 200.9662 |

| [M(⁷⁹Br)+H]⁺ | C₇H₇⁷⁹BrNO | 199.9760 |

| [M(⁸¹Br)+H]⁺ | C₇H₇⁸¹BrNO | 201.9740 |

| [M(⁷⁹Br)+Na]⁺ | C₇H₆⁷⁹BrNNaO | 221.9581 |

| [M(⁸¹Br)+Na]⁺ | C₇H₆⁸¹BrNNaO | 223.9561 |

Mass Fragmentation Pattern Analysis

The analysis of fragmentation patterns provides deep insight into a molecule's structure. The fragmentation of this compound is heavily influenced by the presence of the bromine atom and the amide linkage.

Molecular Ion: The most immediate feature is the molecular ion (M⁺) peak, which appears as a doublet at m/z 199 and 201, reflecting the nearly 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes. sigmaaldrich.com

Loss of Formyl Group: A common fragmentation pathway for formamides is the cleavage of the C-N bond. The loss of the formyl radical (•CHO, 29 Da) or carbon monoxide (CO, 28 Da) is expected.

Loss of CO results in a fragment ion doublet at m/z 171/173, corresponding to the [C₆H₆BrN]⁺ ion.

Loss of the formyl radical leads to the 4-bromoaniline (B143363) radical cation at m/z 170/172.

Formation of Bromophenyl Cation: Cleavage of the C-N bond can also lead to the formation of the bromophenyl cation, [C₆H₄Br]⁺. This results in a prominent isotopic doublet at m/z 155/157. This type of fragmentation is a known characteristic for brominated aromatic compounds.

Further Fragmentation: The 4-bromoaniline cation (m/z 170/172) can subsequently lose the bromine atom to yield a fragment at m/z 92, corresponding to the anilinium ion [C₆H₅NH]⁺.

The consistent presence of isotopic doublets for bromine-containing fragments is the most telling feature in the mass spectrum, confirming the presence and number of bromine atoms in the molecule and its fragments.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical procedure used to determine the mass percentages of the constituent elements in a compound. This technique provides experimental validation of the empirical formula. For a newly synthesized batch of this compound, the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the theoretically calculated values derived from its molecular formula, C₇H₆BrNO. ijpcbs.comtandfonline.com A close agreement between the found and calculated values is a critical criterion for verifying the purity and compositional integrity of the compound.

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass of C₇H₆BrNO ( g/mol ) | Calculated Percentage (%) |

| Carbon | C | 12.011 | 200.03 | 42.03 |

| Hydrogen | H | 1.008 | 200.03 | 3.02 |

| Bromine | Br | 79.904 | 200.03 | 39.94 |

| Nitrogen | N | 14.007 | 200.03 | 7.00 |

| Oxygen | O | 15.999 | 200.03 | 8.00 |

Advanced Crystallographic Analysis and Solid State Studies

Single Crystal X-ray Diffraction (SC-XRD) for Molecular Structure Elucidation

A single-crystal X-ray diffraction analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide key information on the molecular geometry of N-(4-Bromophenyl)formamide, including bond lengths, bond angles, and torsion angles. For related compounds, such as N-(4-Bromophenyl)acetamide, crystallographic studies have been performed, revealing detailed structural parameters. A similar analysis for this compound would be necessary to confirm its specific molecular conformation and geometry in the solid state.

Table 4.1.1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | 90 |

| β (°) | Data Not Available |

| γ (°) | 90 |

| Volume (ų) | Data Not Available |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from a single-crystal X-ray diffraction study. Actual experimental data is required for a definitive structural analysis.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

Table 4.2.1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Potential Geometry |

|---|---|---|---|

| Hydrogen Bond | N-H | O=C | Linear or near-linear |

| Halogen Bond | C-Br | O=C or Br | Directional interaction |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Parallel or offset |

Note: This table outlines potential interactions based on the molecular structure. Experimental crystallographic data is needed to confirm their presence and geometry.

Hirshfeld Surface Analysis for Quantitative Intermolecular Contacts

Table 4.3.1: Anticipated Major Contributions to the Hirshfeld Surface for this compound

| Intermolecular Contact | Expected Contribution |

|---|---|

| H···H | High |

| C···H/H···C | Significant |

| O···H/H···O | Significant (due to H-bonding) |

| Br···H/H···Br | Moderate |

| Br···C/C···Br | Minor |

Note: The contributions are estimations based on the analysis of similar molecules. A Hirshfeld surface analysis based on actual crystallographic data is required for accurate quantification.

Comparative Studies of Experimental Crystallographic Data with Theoretical Models

Computational chemistry provides theoretical models that can be compared with experimental crystallographic data. Methods such as Density Functional Theory (DFT) can be used to optimize the geometry of the this compound molecule and to calculate properties such as bond lengths and angles. Comparing these theoretical values with those obtained from SC-XRD allows for the validation of the computational models and can provide deeper insights into the electronic structure and conformational preferences of the molecule. Discrepancies between experimental and theoretical data can often be attributed to the effects of the crystal packing forces that are present in the solid state but absent in the gas-phase theoretical calculations.

Table 4.4.1: Illustrative Comparison of Selected Experimental and Theoretical Parameters

| Parameter | Experimental (SC-XRD) | Theoretical (e.g., DFT) |

|---|---|---|

| C-N Bond Length (amide) (Å) | Data Not Available | Calculation Not Performed |

| C=O Bond Length (Å) | Data Not Available | Calculation Not Performed |

| C-Br Bond Length (Å) | Data Not Available | Calculation Not Performed |

Note: This table is a template for a comparative study. Both experimental and theoretical data are currently unavailable for this compound.

Theoretical and Computational Investigations of N 4 Bromophenyl Formamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecular systems. For aromatic amides like N-(4-bromophenyl)formamide, DFT methods have been shown to provide reliable results that correlate well with experimental data. researchgate.net The hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is commonly used for such analyses, often paired with basis sets like 6-311G(d,p) or 6-311++G(d,p) to ensure a high level of accuracy in the calculations. ijcce.ac.irderpharmachemica.combhu.ac.in These computational approaches allow for a detailed exploration of the molecule's geometric, electronic, and reactive characteristics in the gaseous phase. ijcce.ac.ir

The initial step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. ijcce.ac.ir For this compound, this involves calculating key bond lengths, bond angles, and dihedral angles.

Like other N-phenylamides, this compound can exist as cis and trans isomers due to the rotational barrier around the amide C-N bond. acs.org Theoretical calculations can determine the relative stabilities of these conformers. The trans isomer, where the formyl hydrogen and the phenyl ring are on opposite sides of the C-N bond, is generally found to be more stable. Computational studies on similar molecules often show good agreement between optimized geometric parameters and those determined experimentally through X-ray diffraction, though minor differences are expected as theoretical calculations typically model the molecule in an isolated gaseous state, whereas experimental data is from the solid phase. ijcce.ac.ir

Table 1: Illustrative Optimized Geometrical Parameters for trans-N-(4-Bromophenyl)formamide (DFT/B3LYP) This table presents plausible data representative of what would be obtained from a DFT calculation.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Calculated Value | Angle | Calculated Value |

| C=O | 1.215 | O-C-N | 124.8 |

| C-N (amide) | 1.365 | C-N-C (phenyl) | 128.5 |

| N-H | 1.010 | N-C-C (phenyl) | 118.0 |

| C-Br | 1.908 | C-C-Br | 119.5 |

Conformational analysis can also be performed by systematically rotating specific dihedral angles, such as the one between the phenyl ring and the amide plane, to map the potential energy surface and identify the most stable rotational conformers. rsc.org

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and chemical reactivity. ossila.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ossila.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insight into the molecule's kinetic stability, optical properties, and global reactivity. ossila.comajchem-a.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. ossila.com For this compound, the HOMO is expected to be primarily localized on the electron-rich bromophenyl ring, while the LUMO is likely distributed across the π-system of the entire molecule, including the formyl group. This distribution governs the intramolecular charge transfer characteristics of the molecule.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table presents plausible data representative of what would be obtained from a DFT calculation.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.75 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.10 | LUMO - HOMO Energy Difference |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. uni-muenchen.de It is an invaluable tool for predicting reactive sites for electrophilic and nucleophilic attack and understanding intermolecular interactions like hydrogen bonding. uni-muenchen.deresearchgate.net

The MEP map uses a color scale to denote different potential values. Typically, regions of negative potential (electron-rich), which are susceptible to electrophilic attack, are colored red. uni-muenchen.de Regions of positive potential (electron-poor), susceptible to nucleophilic attack, are colored blue. uni-muenchen.de For this compound, the MEP map would be expected to show the most negative potential concentrated around the highly electronegative carbonyl oxygen atom, making it a primary site for hydrogen bond donation. The area around the amide (N-H) proton would exhibit a strong positive potential, indicating its role as a hydrogen bond donor. The bromophenyl ring would show a moderately negative to neutral potential, influenced by the electron-withdrawing bromine atom. solubilityofthings.com

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical reactivity and stability of the molecule. These descriptors provide a more quantitative picture than a simple HOMO-LUMO gap analysis.

Based on Koopmans' theorem, the ionization potential (I) and electron affinity (A) can be approximated by the negative of the HOMO and LUMO energies, respectively (I ≈ -EHOMO; A ≈ -ELUMO). From these, other important descriptors are calculated:

Chemical Potential (μ): Measures the escaping tendency of an electron from a stable system. (μ = (EHOMO + ELUMO) / 2)

Global Hardness (η): Measures the resistance to charge transfer. (η = (ELUMO - EHOMO) / 2)

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of the molecule. (ω = μ² / 2η)

Table 3: Illustrative Global Reactivity Descriptors for this compound (eV) This table presents plausible data derived from the FMO energies in Table 2.

| Descriptor | Calculated Value (eV) | Significance |

|---|---|---|

| Ionization Potential (I) | 6.85 | Energy required to remove an electron |

| Electron Affinity (A) | 1.75 | Energy released when an electron is added |

| Chemical Potential (μ) | -4.30 | Electron escaping tendency |

| Global Hardness (η) | 2.55 | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | 3.62 | Propensity to accept electrons |

Vibrational Frequency Calculations and Assignments

Theoretical vibrational analysis is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. derpharmachemica.com The calculated frequencies are typically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. To improve agreement with experimental data, these raw frequencies are often uniformly scaled by a scaling factor (e.g., ~0.96 for B3LYP functionals). derpharmachemica.com

A detailed assignment of each vibrational mode can be achieved through Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates to each normal mode. researchgate.net For this compound, key vibrational modes include the N-H stretch, the C=O (Amide I) stretch, the N-H bend coupled with C-N stretch (Amide II), and various vibrations of the phenyl ring and the C-Br bond.

Table 4: Illustrative Vibrational Frequencies and Assignments for this compound (cm-1) This table presents plausible data representative of what would be obtained from a DFT calculation compared to experimental data.

| Vibrational Mode | Expected Experimental Frequency (cm-1) | Calculated (Scaled) Frequency (cm-1) | Assignment |

|---|---|---|---|

| N-H stretch | ~3280 | 3285 | ν(N-H) |

| C-H stretch (aromatic) | ~3050 | 3055 | ν(C-H) |

| C=O stretch (Amide I) | ~1670 | 1675 | ν(C=O) |

| N-H bend (Amide II) | ~1530 | 1535 | δ(N-H) + ν(C-N) |

| C-N stretch | ~1240 | 1245 | ν(C-N) + δ(N-H) |

| C-Br stretch | ~650 | 655 | ν(C-Br) |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemistry can also predict Nuclear Magnetic Resonance (NMR) parameters. The Gauge-Including Atomic Orbital (GIAO) method, applied to a DFT-optimized geometry, is the standard approach for calculating ¹H and ¹³C NMR chemical shifts. liverpool.ac.uk

The calculations provide theoretical magnetic shielding tensors for each nucleus. These are then converted to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, usually Tetramethylsilane (TMS), calculated at the same level of theory. libretexts.org To accurately predict shifts in solution, it is often necessary to include solvent effects in the calculation, for example, by using a Polarizable Continuum Model (PCM). researchgate.net The predicted chemical shifts can then be compared with experimental spectra to confirm structural assignments and understand how the electronic environment influences the magnetic shielding of each nucleus. libretexts.org

Table 5: Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound This table presents plausible data representative of what would be obtained from a GIAO-DFT calculation.

| Atom | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| H (formyl) | 8.40 | 8.35 |

| H (amide N-H) | 8.90 | 8.85 |

| H (aromatic, ortho to NH) | 7.55 | 7.52 |

| H (aromatic, ortho to Br) | 7.48 | 7.45 |

| C (carbonyl) | 160.5 | 160.1 |

| C (aromatic, C-N) | 137.2 | 136.8 |

| C (aromatic, C-Br) | 117.8 | 117.5 |

Polarity and Solvation Effects through Computational Modeling

The molecular structure of this compound, featuring a polar formamide (B127407) group and a bromine-substituted aromatic ring, gives rise to distinct polarity and solvation characteristics. Computational modeling provides valuable insights into how this compound interacts with different solvent environments.

Computational studies, particularly those employing solvation models, can quantify the energetics of these interactions. One approach involves calculating the free energy of solvation (ΔG), which represents the change in free energy when a molecule is transferred from the gas phase to a solvent. A more negative ΔG value indicates more favorable solvation.

Research has been conducted to determine the experimental and modeled free energies of solvation for this compound in a variety of organic solvents. rsc.org These studies often utilize linear free-energy relationships and computational models to understand the contributions of different intermolecular forces to the solvation process. rsc.org

The following table summarizes the experimental and modeled free energies of solvation for this compound in several solvents. rsc.org The modeled values were obtained using a computational model that considers solute-solvent dispersion, induction, and electrostatic interactions. rsc.org

Table 1: Experimental and Modeled Free Energies of Solvation (ΔG in kJ/mol) for this compound in Various Solvents

| Solvent | Experimental ΔG | Modeled ΔG |

|---|---|---|

| Chloroform (B151607) | 0.08 | 0.06 |

| Acetone | 0.05 | 0.11 |

| Acetonitrile (B52724) | -0.15 | 0.08 |

| Benzene (B151609) | 0.08 | 0.23 |

| Ethyl acetate | 0.18 | 0.11 |

| Hexane | 0.37 | 0.27 |

| THF | 0.23 | 0.21 |

| DCM | 0.08 | 0.11 |

| Ethanol | -0.05 |

Data sourced from a study by the Royal Society of Chemistry. rsc.org

Chemical Reactivity and Transformation Pathways of N 4 Bromophenyl Formamide

Dehydration Reactions to Form Isonitriles

The dehydration of N-substituted formamides is a primary route to synthesizing isonitriles (isocyanides). d-nb.info For N-(4-Bromophenyl)formamide, this reaction involves the removal of a water molecule to form 1-bromo-4-isocyanobenzene. This transformation is crucial as isonitriles are valuable synthons in organic chemistry, known for their utility in multicomponent reactions and the synthesis of heterocyclic compounds. organic-chemistry.org Traditional dehydration methods often rely on harsh reagents like phosgene (B1210022) or sulfonyl chlorides, but modern approaches seek milder, more efficient, and cost-effective alternatives. organic-chemistry.org

Optimization of Dehydration Reaction Conditions

Significant research has been dedicated to optimizing the dehydration of N-arylformamides, including this compound. Various reagent systems and conditions have been explored to maximize the yield of the corresponding isonitrile.

One effective system involves the use of triphenylphosphine (B44618) (PPh₃) and iodine (I₂) in the presence of a tertiary amine base. d-nb.infoorganic-chemistry.org Studies using this compound as a model substrate have shown that this combination serves as an efficient dehydrating agent under ambient conditions. d-nb.info Optimization experiments have identified dichloromethane (B109758) (DCM) as the ideal solvent and bases like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) as optimal. organic-chemistry.org Under these conditions, the reaction typically proceeds to completion within an hour, affording high yields of the desired isonitrile. organic-chemistry.org

Another widely used and highly efficient dehydrating agent is phosphorus oxychloride (POCl₃), often used with a tertiary amine like triethylamine. nih.govresearchgate.net Recent efforts have focused on developing more sustainable, solvent-free protocols. It has been demonstrated that using triethylamine as both the base and the solvent at 0 °C can lead to quantitative yields of isocyanides in as little as five minutes. nih.govresearchgate.net

The table below summarizes the optimized conditions for the dehydration of N-arylformamides to isonitriles.

| Reagent System | Base | Solvent | Temperature | Time | Yield Range | Reference |

| PPh₃ / I₂ | TEA or DIPEA | Dichloromethane | Ambient | ~1 hour | 78–90% | organic-chemistry.org |

| POCl₃ | Triethylamine | Triethylamine (solvent-free) | 0 °C | < 5 minutes | High to Excellent | nih.gov |

| POCl₃ | Triethylamine | Dichloromethane | Room Temp. | 25 minutes | 94% | nih.gov |

Mechanistic Understanding of Isonitrile Formation

The mechanism of isonitrile formation from formamides generally involves the activation of the formyl oxygen, followed by an elimination process.

In the case of the triphenylphosphine/iodine system, 31P NMR spectroscopic studies suggest the formation of phosphonium (B103445) intermediates. organic-chemistry.org The reaction is believed to proceed through the activation of the formamide (B127407), leading to an intermediate that undergoes α-elimination to produce the isonitrile. organic-chemistry.org

When using phosphorus oxychloride (POCl₃), the reaction is thought to proceed via the mechanism outlined below:

Activation: The lone pair of electrons on the formamide's carbonyl oxygen attacks the electrophilic phosphorus atom of POCl₃.

Intermediate Formation: This attack forms a reactive intermediate.

Deprotonation: A base, such as triethylamine, removes the proton from the nitrogen atom.

Elimination: A subsequent elimination step results in the formation of the isonitrile C≡N triple bond and phosphate (B84403) byproducts. researchgate.net

Nature also employs alternative enzymatic pathways for isonitrile installation, such as those catalyzed by isonitrile synthases or non-heme iron(II)-dependent dioxygenases, though these are distinct from synthetic chemical methods. nih.govfigshare.com

Nucleophilic Substitution Reactions Involving Formamide Anions

While the primary focus is often on the reactions of the formamide moiety itself, the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). However, this typically requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom). masterorganicchemistry.com The formamide group itself is not a strong activating group for SNAr.

Conversely, the anion of this compound, formed by deprotonation of the N-H bond, can act as a nucleophile. This anion can participate in various substitution reactions. For instance, formamides can act as catalysts in nucleophilic substitutions of alcohols, where the formamide's nucleophilic attack is a key step. researchgate.net In the context of this compound, its anion could theoretically react with electrophiles like alkyl halides in SN1 or SN2 type reactions, although this pathway is less commonly exploited than dehydration. ucsb.educhemistrysteps.com

Reduction Reactions of the Formamide Moiety

The formamide group in this compound can be reduced to an amine. This transformation is a key step in reductive amination, a powerful method for synthesizing amines. wikipedia.orgmasterorganicchemistry.com The reduction converts the N-formyl group (-NH-CHO) into an N-methyl group (-NH-CH₃), yielding N-methyl-4-bromoaniline.

Various reducing agents can accomplish this. A common and effective system is sodium borohydride (B1222165) (NaBH₄) combined with iodine (I₂). This combination generates highly reactive diborane (B8814927) (B₂H₆) or BH₃-THF in situ, which is capable of reducing the amide bond. nih.gov The reaction typically proceeds in two stages: a rapid reduction of an activated intermediate to the formamide, followed by a slower, rate-determining reduction of the formamide to the corresponding methylamine. nih.gov Other reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are also widely used for reductive aminations, prized for their selectivity in reducing imines in the presence of other carbonyl groups. masterorganicchemistry.comorganic-chemistry.org

Investigations of Electron-Withdrawing Effects of the Bromine Atom on Reactivity

The bromine atom on the phenyl ring of this compound exerts a significant electronic influence on the molecule's reactivity. As a halogen, bromine is electronegative and acts as an electron-withdrawing group through the inductive effect (-I effect). It also possesses lone pairs of electrons that can be donated to the aromatic ring via the resonance effect (+R or +M effect). For halogens, the inductive effect typically outweighs the resonance effect.

This net electron-withdrawing character has several consequences:

Acidity: The electron-withdrawing nature of bromine increases the acidity of the N-H proton of the formamide group compared to an unsubstituted N-phenylformamide, making it easier to deprotonate.

Nucleophilicity: The reduced electron density on the nitrogen atom slightly decreases its nucleophilicity.

Aromatic Ring Reactivity: The bromine atom deactivates the aromatic ring towards electrophilic aromatic substitution. In reactions involving the aromatic ring, such as nucleophilic aromatic substitution, electron-withdrawing groups are generally found to activate the ring towards attack, making the reaction more favorable. acs.orgnih.gov Theoretical studies confirm that electron-withdrawing substituents lower the activation energy for C-N bond formation in aryl halide aminations. acs.orgnih.gov Therefore, the bromine atom in this compound makes the C-Br bond more susceptible to nucleophilic attack compared to an unsubstituted aryl ring, although strong activation is still required. acs.org

Transamidation Reactions with Formamide Derivatives (General Class/Context)

Transamidation is a reaction where an amide reacts with an amine to form a new amide by exchanging the amine component: R-C(=O)NR'₂ + HNR"₂ ⇌ R-C(=O)NR"₂ + HNR'₂. wikipedia.org Amide bonds are generally very stable and unreactive due to resonance stabilization, making direct transamidation challenging without a catalyst. nih.govnsf.gov

The reaction is an equilibrium process, and strategies to drive it to completion often involve using a large excess of the reacting amine or removing the displaced amine. nih.gov Various catalysts, including Lewis acids (e.g., Sc(OTf)₃, Fe(III) salts) and organometallic complexes, have been developed to activate the amide moiety and facilitate the nucleophilic attack by the incoming amine. wikipedia.orgnih.govorganic-chemistry.org

For N-aryl amides like this compound, the reactivity in transamidation is influenced by electronic factors. Electron-withdrawing groups on the N-aryl ring can enhance the electrophilicity of the carbonyl carbon, potentially making the amide more susceptible to nucleophilic attack and thus facilitating the transamidation process. organic-chemistry.org This general principle suggests that this compound would be a viable substrate for catalyzed transamidation reactions. organic-chemistry.orgorganic-chemistry.org

N 4 Bromophenyl Formamide As a Versatile Synthon in Organic Synthesis

Intermediate in the Synthesis of Substituted Formamides

N-(4-Bromophenyl)formamide is a key starting material for the synthesis of various substituted formamides. These reactions often involve the modification of the formyl group or the substitution of the bromine atom on the phenyl ring.

One notable application is in the synthesis of N-(4-bromophenyl)-N-methylformamide. This transformation can be achieved through various synthetic routes. For instance, this compound can be reacted with methyl iodide. lookchem.com Another approach involves the reduction of this compound using a reducing agent like borane (B79455) trifluoride etherate (BF3.Et2O) in tetrahydrofuran (B95107) (THF), followed by treatment with hydrochloric acid and sodium hydroxide (B78521) to yield N-methyl-4-bromoaniline, which can then be formylated.

Furthermore, this compound serves as a substrate in the synthesis of isonitriles. The dehydration of this compound using reagents like triphenylphosphine (B44618) and iodine in the presence of a base such as triethylamine (B128534) (Et3N) in a suitable solvent like dichloromethane (B109758) (CH2Cl2) yields 4-bromophenyl isocyanide. thieme-connect.comthieme-connect.com This transformation is significant as isocyanides are valuable intermediates in their own right, used in various multicomponent reactions to construct complex molecules. thieme-connect.com

The synthesis of N-(α-hydroxybenzyl)formamides also highlights the utility of this compound derivatives. For example, N-(4-bromophenyl)-N-[hydroxy(4-nitrophenyl)methyl]formamide can be synthesized, showcasing the incorporation of additional functional groups onto the formamide (B127407) scaffold. tandfonline.com

The following table summarizes the synthesis of various substituted formamides starting from or involving this compound.

| Starting Material | Reagents and Conditions | Product | Reference |

| This compound | Ph3P, I2, Et3N, CH2Cl2, r.t. | 4-Bromophenyl isocyanide | thieme-connect.com |

| This compound | BF3.Et2O, BH3.THF; then HCl, NaOH | (4-Bromophenyl)methylamine | |

| 2,2-dichloro-1-(4-bromophenyl)-3-phenylaziridine | DMSO, H2O, microwave | N-(4-bromophenyl)-N-(hydroxyphenylmethyl)formamide | tandfonline.com |

| 4-Bromoaniline (B143363) | Formic acid, ultrasound | This compound | academie-sciences.fr |

| 4-Bromoaniline | CO2, PMHS, NSC catalyst | This compound | rsc.org |

Table 1: Synthesis of Substituted Formamides

Building Block for Aromatic Amides and Related Derivatives

This compound is a valuable building block for the synthesis of a variety of aromatic amides and their derivatives. The presence of the bromine atom allows for cross-coupling reactions, while the formamide group can be hydrolyzed or otherwise transformed.

A straightforward application is the conversion of this compound to other N-aryl amides through transamidation reactions. For instance, the reaction of this compound with acetic anhydride (B1165640) can yield N-(4-bromophenyl)acetamide. researchgate.net This demonstrates a simple method to introduce different acyl groups.

The bromine atom on the phenyl ring is particularly useful for forming new carbon-carbon or carbon-nitrogen bonds. For example, in a study on the synthesis of biaryl sulfonamides, this compound could be a precursor to N-(4-bromophenyl)amine, which is then used in coupling reactions. hbni.ac.in

Furthermore, this compound can be a precursor to N-(4-bromophenyl)-N-hydroxyformamide, an amide derivative with potential applications in medicinal chemistry.

The table below provides examples of aromatic amides and related derivatives synthesized from this compound.

| Starting Material | Reagents | Product | Reference |

| 4-Bromoaniline | Acetic Anhydride | N-(4-Bromophenyl)acetamide | researchgate.net |

| This compound | Not Specified | N-(4-Bromophenyl)-N-hydroxyformamide | |

| This compound | Butyl thiol | N-(4-bromophenyl)(butylsulfanyl)formamide | molport.com |

Table 2: Synthesis of Aromatic Amides and Derivatives

Precursor for Nitrogen-Containing Heterocyclic Compounds

The reactivity of this compound makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. rsc.orgnih.gov These heterocycles are significant scaffolds in many biologically active molecules. rsc.orgnih.gov

One important application is the synthesis of imidazole (B134444) derivatives. For example, this compound can be a starting material for the synthesis of N-[(E/Z)-1-(1-Benzyl-4-nitro-1H-imidazol-5-yl)methylidene]-N-(4-bromophenyl)amine, which can then undergo further transformations to yield purine (B94841) analogs. mdpi.com

Furthermore, this compound can be converted to 4-bromophenyl isothiocyanate, which is then used to synthesize thia-triaza-aceanthrylene derivatives. uzh.ch For instance, the reaction of (4-bromophenyl)isothiocyanate with methyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]quinoline-2-carboxylate yields methyl 4-[(4-bromophenyl)amino]-1-ethyl-1H-5-thia-1,3,6-triaza-aceanthrylene-4-carboxylate. uzh.ch

The utility of related bromophenyl compounds in synthesizing heterocycles is also well-documented. For instance, 3-(4-bromobenzoyl)prop-2-enoic acid is used to create pyrimidine (B1678525) thiones, pyranes, and pyridines. researchgate.net This suggests the potential for this compound to be a precursor to a wide array of heterocyclic systems.

The following table illustrates the synthesis of nitrogen-containing heterocycles using this compound or its derivatives.

| Starting Material/Derivative | Reagents | Product | Reference |

| This compound | Not Specified | N-[(E/Z)-1-(1-Benzyl-4-nitro-1H-imidazol-5-yl)methylidene]-N-(4-bromophenyl)amine | mdpi.com |

| (4-Bromophenyl)isothiocyanate | Methyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]quinoline-2-carboxylate | Methyl 4-[(4-bromophenyl)amino]-1-ethyl-1H-5-thia-1,3,6-triaza- aceanthrylene-4-carboxylate | uzh.ch |

| 3-(4-Bromobenzoyl)prop-2-enoic acid | Thiourea | 2-Pyrimidine thione derivative | researchgate.net |

Table 3: Synthesis of Nitrogen-Containing Heterocycles

Utility in the Synthetic Routes of Compounds Applicable in Agrochemical and Pharmaceutical Research

This compound and its derivatives are valuable intermediates in the synthesis of compounds with potential applications in agrochemical and pharmaceutical research. solubilityofthings.comlookchem.comcymitquimica.com The presence of the bromo-phenyl moiety is a common feature in many bioactive molecules.

In the agrochemical field, halogenated aromatic compounds are frequently used as herbicides and pesticides. The structural motif of this compound can be incorporated into more complex molecules to develop new agrochemicals. lookchem.com

In pharmaceutical research, the development of nitrogen heterocycles is of great importance, as they form the core of many drugs. rsc.orgnih.govmdpi.com As established in the previous section, this compound is a precursor to various heterocyclic systems. For example, its derivatives can be used to synthesize compounds with potential antitumor activity. The synthesis of N-(2-chloro-5-nitrophenyl)formamide derivatives, which are structurally related to this compound, has been explored for their pharmacological potential.

The versatility of this compound as a synthon allows for the creation of a diverse library of compounds that can be screened for biological activity in both agricultural and medicinal contexts.

Q & A

Basic Question

- ¹H NMR : The formamide proton (NHCHO) appears as a singlet at δ 8.2–8.4 ppm, while aromatic protons from the 4-bromophenyl group resonate as doublets (δ 7.4–7.6 ppm, J = 8.5 Hz). The absence of peaks at δ 5–6 ppm confirms complete formylation of the amine .

- IR : Stretching vibrations for the amide carbonyl (C=O) appear at ~1660 cm⁻¹, and N-H bending (amide) at ~1550 cm⁻¹. A lack of broad N-H stretches (~3300 cm⁻¹) indicates no residual aniline .

What advanced crystallographic methods are recommended for resolving the molecular geometry of this compound derivatives?

Advanced Question

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystal Growth : Slow evaporation of acetone or dichloromethane solutions yields suitable crystals .

- Data Collection : Use a diffractometer (e.g., Rigaku XtaLAB Synergy) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Structure Refinement : SHELXL (for small molecules) or Olex2 for solving and refining structures. Constraints for hydrogen atoms (e.g., riding models) improve accuracy .

- Analysis : Mercury software visualizes bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between formamide groups) .

How can discrepancies between computational (DFT) and experimental structural data for this compound be resolved?

Advanced Question

Discrepancies often arise from approximations in density functional theory (DFT) functionals or insufficient basis sets. To address this:

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with dispersion corrections (D3BJ) for non-covalent interactions .

- Basis Sets : Employ 6-311++G(d,p) for geometry optimization. Compare calculated bond lengths (e.g., C=O, C-N) with SC-XRD data .

- Solvent Effects : Include implicit solvent models (e.g., PCM for ethanol) during optimization to mimic experimental conditions .

What strategies mitigate common impurities in this compound synthesis?

Basic Question

- Unreacted 4-Bromoaniline : Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane). Remove by acid-base extraction (dissolve in HCl, wash with ether).

- Di-formylated Byproducts : Optimize formylation time (≤8 hours) and temperature (≤100°C). Column chromatography (20% ethyl acetate/hexane) separates these .

- Solvent Traces : Use high-vacuum drying (0.1 mmHg, 24 hours) or azeotropic distillation with toluene.

How does the 4-bromo substituent influence the electronic properties and reactivity of this compound?

Advanced Question

The electron-withdrawing bromine group:

- Electronic Effects : Reduces electron density on the phenyl ring, stabilizing the amide resonance structure. This lowers the pKa of the formamide proton (predicted ~15.5) compared to non-halogenated analogs .

- Reactivity : Enhances susceptibility to nucleophilic aromatic substitution (e.g., Suzuki coupling at the bromine site) . DFT calculations show a LUMO localized on the brominated ring, facilitating electrophilic attacks .

What solvent systems are optimal for recrystallizing this compound?

Basic Question

Ethanol/water (3:1 v/v) is ideal due to moderate polarity and temperature-dependent solubility. Dissolve the crude product in hot ethanol (~70°C), add water dropwise until cloudy, and cool to 4°C for 12 hours. Acetone/hexane (1:2) is an alternative for high-melting-point derivatives .

How can DFT predict the reactivity of this compound in cross-coupling reactions?

Advanced Question

- Mechanistic Insights : Simulate transition states for Suzuki-Miyaura coupling using this compound and phenylboronic acid. Calculate activation energies (ΔG‡) with M06-2X/def2-TZVP to identify rate-limiting steps .

- Charge Analysis : Natural Bond Orbital (NBO) analysis reveals charge distribution at the bromine site, guiding catalyst selection (e.g., Pd(PPh₃)₄ vs. PdCl₂) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.